5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione
- 5-Amino-1-(3-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione
- 5-Amino-1-(3-propoxypropyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-Amino-1-(3-ethoxypropyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific ethoxypropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-amino-1-(3-ethoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-2-15-5-3-4-12-6-7(10)8(13)11-9(12)14/h6H,2-5,10H2,1H3,(H,11,13,14) |
InChI Key |
MECNJMHNWYEAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
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